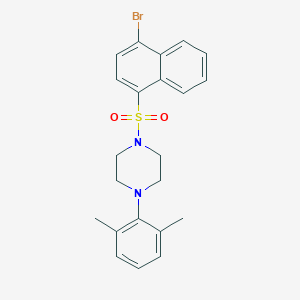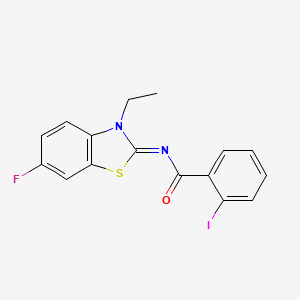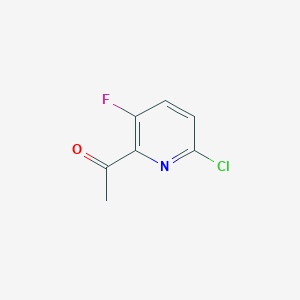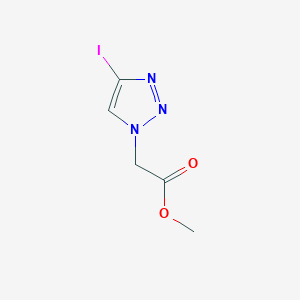
methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an iodine atom at the fourth position of the triazole ring and a methyl ester group attached to the triazole ring via an acetate linkage
Mechanism of Action
Target of Action
Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate, a derivative of 1,2,3-triazole, is believed to primarily target the heme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This interaction plays a crucial role in the compound’s biological activity.
Mode of Action
The compound’s mode of action involves the formation of hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . In the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The compound’s interaction with its target affects various biochemical pathways. For instance, it can inhibit the 14α-demethylation of lanosterol, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death.
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been reported that some 1,2,3-triazole derivatives exhibit potent inhibitory activities against various cancer cell lines . The compound’s interaction with its target can lead to cell death, thereby exerting its therapeutic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been shown that triazole derivatives can effectively prevent steel corrosion in an acidic environment . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition, commonly referred to as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The specific synthetic route for this compound can be outlined as follows:
Preparation of the Azide Intermediate: The synthesis begins with the preparation of the azide intermediate. This can be achieved by reacting an appropriate halide (such as an alkyl halide) with sodium azide in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Cycloaddition Reaction: The azide intermediate is then subjected to a cycloaddition reaction with an alkyne in the presence of a copper(I) catalyst. The reaction is typically carried out in a solvent such as water or a mixture of water and an organic solvent like tert-butanol. The reaction conditions may include mild heating to facilitate the formation of the triazole ring.
Iodination: The resulting triazole compound is then iodinated at the fourth position using an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent like dichloromethane or acetonitrile.
Esterification: Finally, the iodinated triazole compound is esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the fourth position of the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, sodium thiolate, or alkoxide salts. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Reactions: Substituted triazole derivatives with various functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the triazole compound.
Hydrolysis: The corresponding carboxylic acid and methanol.
Scientific Research Applications
Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate has found applications in various scientific research fields, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications. Triazole derivatives have been studied for their antimicrobial, antifungal, antiviral, and anticancer activities.
Chemical Biology: The compound is utilized in the development of chemical probes and bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Materials Science: Triazole derivatives are employed in the design and synthesis of functional materials, including polymers, dendrimers, and coordination complexes with unique properties.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Comparison with Similar Compounds
Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate can be compared with other triazole derivatives, such as:
Methyl 2-(1H-1,2,3-triazol-1-yl)acetate: Lacks the iodine atom at the fourth position, which may result in different biological activities and binding affinities.
Methyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate: Contains a bromine atom instead of iodine, which can affect the compound’s reactivity and interactions with molecular targets.
Methyl 2-(4-chloro-1H-1,2,3-triazol-1-yl)acetate: Contains a chlorine atom, leading to variations in chemical and biological properties compared to the iodine-containing compound.
Properties
IUPAC Name |
methyl 2-(4-iodotriazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-11-5(10)3-9-2-4(6)7-8-9/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHITHIDQHPWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
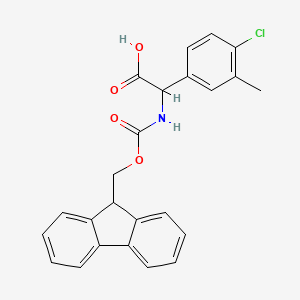
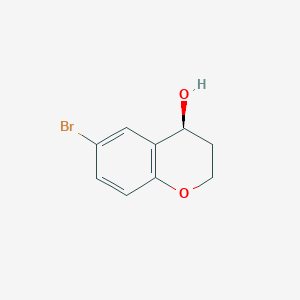
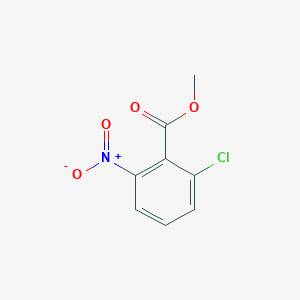
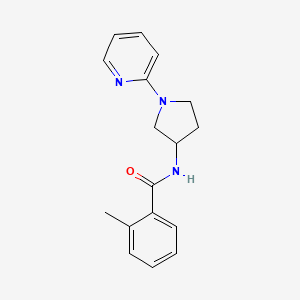
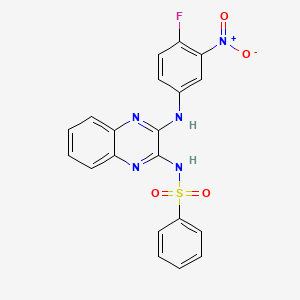
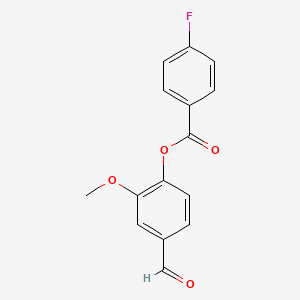
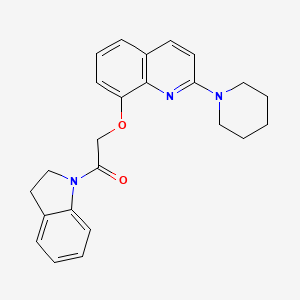
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone](/img/structure/B3011403.png)

![2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B3011406.png)
![4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3011409.png)
